5-(Benzylthio)-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-(Benzylthio)-1,3,4-thiadiazole-2-thiol is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the benzylthio group at the fifth position of the thiadiazole ring is a distinctive feature that can influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives has been improved using ultrasound-assisted methods, which have been shown to increase the efficiency of the reactions compared to conventional methods . This innovative approach not only enhances the reaction rates but also could potentially lead to better yields and purities of the desired thiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of a related compound, 2-amino-5-benzylmercapto-1,3,4-thiadiazole, has been determined to feature a planar and aromatic thiadiazole ring. The benzyl group is covalently bound to the thiadiazole moiety through a sulfur atom . This structural information is crucial as it can influence the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Thiadiazoles are known for their reactivity, particularly in forming complexes with metals. For instance, a Schiff's base ligand derived from 5-amino-1,3,4-thiadiazole-2-thiol has been synthesized and shown to coordinate with metal ions such as Ni(II) and Cu(II) through sulfur and nitrogen atoms . Additionally, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, another thiadiazole derivative, has been reported to undergo ring opening to produce a thioketene intermediate that can further react to form various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be influenced by their molecular structure and substituents. For example, solvent effects on molecular aggregation have been studied in thiadiazole derivatives, showing that the substituent group structure can significantly affect the aggregation interactions . The thermal and spectroscopic properties of thiadiazole complexes have also been characterized, providing insights into their stability and potential applications .
Scientific Research Applications
Corrosion Inhibition
One significant application of thiadiazole derivatives, including "5-(Benzylthio)-1,3,4-thiadiazole-2-thiol," is in the field of corrosion inhibition. Research has shown these compounds to be effective corrosion inhibitors for carbon steel in CO2-saturated oilfield produced water. The efficiency of these inhibitors is attributed to their chemisorption on the steel surface, with studies highlighting the role of substituent groups in enhancing their performance (Q.H. Zhang, B. Hou, & G.A. Zhang, 2020).
Synthesis and Computational Study
Another study focused on the improved synthesis of "5-(benzylthio)-1,3,4-thiadiazol-2-amine" derivatives, using ultrasound-assisted methods. This research also included a computational study to understand the reactions better and compare the efficiency of different computational methods. The use of ultrasound was found to increase the efficiency of the reactions, marking a novel approach to the synthesis of such compounds (T. Erdogan, 2018).
Antioxidant Activity
Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, which include "this compound," have been synthesized and tested for antioxidant activity. The study found that these compounds exhibit notable antioxidant properties, assessed using the DPPH free radical scavenging method. This opens up potential applications in developing antioxidant agents (E. El Ashry et al., 2019).
Antimicrobial and Anticancer Activities
Further research into thiadiazole derivatives has revealed their potential as antimicrobial and anticancer agents. Novel compounds synthesized from "this compound" have shown promising results in in vitro tests against various pathogens and cancer cell lines, suggesting their applicability in developing new therapeutic agents (Xianrui Xie et al., 2017); (Mohammad Yusuf et al., 2008).
Synthesis and Characterization
Moreover, studies on the synthesis, characterization, and evaluation of thiadiazole derivatives for various applications, including as tyrosine kinase inhibitors, have underscored the versatility of these compounds. The detailed synthesis methods and biological evaluations emphasize the potential of "this compound" derivatives in pharmaceutical research (Y. Bahmani et al., 2019).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-(Benzylthio)-1,3,4-thiadiazole-2-thiol interacts with various enzymes and proteins in biochemical reactions. It is used as an activator in the synthesis of oligonucleotides, where it reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′hydroxyl group of the growing oligonucleotide chain .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in the synthesis of oligonucleotides. The compound’s interaction with the phosphoramidite group influences cell function by facilitating the formation of internucleotide bonds, which are crucial for the structure and function of nucleic acids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with the phosphoramidite group. This interaction leads to the formation of a highly reactive intermediate, which then forms an internucleotide bond with the detritylated 5′hydroxyl group of the growing oligonucleotide chain .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in the synthesis of oligonucleotides. The compound’s reactivity allows it to form internucleotide bonds efficiently, contributing to the stability and integrity of the synthesized oligonucleotides .
Metabolic Pathways
Given its role in the synthesis of oligonucleotides, it is likely that it interacts with enzymes involved in nucleic acid metabolism .
Subcellular Localization
Given its role in the synthesis of oligonucleotides, it is likely to be found in regions of the cell where nucleic acid synthesis occurs .
properties
IUPAC Name |
5-benzylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S3/c12-8-10-11-9(14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXSSRRVRLOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4858-36-0 |
Source
|
Record name | 5-(BENZYLTHIO)-1,3,4-THIADIAZOLE-2-THIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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